![molecular formula C15H11N3O3 B5524983 (1-methyl-1H-benzimidazol-2-yl)(2-nitrophenyl)methanone](/img/structure/B5524983.png)
(1-methyl-1H-benzimidazol-2-yl)(2-nitrophenyl)methanone
Vue d'ensemble
Description
(1-methyl-1H-benzimidazol-2-yl)(2-nitrophenyl)methanone, commonly known as MBNPM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of MBNPM involves the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. It has been found to inhibit the activity of cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, MBNPM has been shown to inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
MBNPM has been found to exhibit potent anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, as well as the activation of NF-kB. Furthermore, MBNPM has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
MBNPM has several advantages for lab experiments, including its high potency and selectivity for various enzymes and signaling pathways. Furthermore, it can be easily synthesized and purified, making it a cost-effective option for research studies. However, one of the limitations of MBNPM is its potential toxicity, which requires careful handling and monitoring during experiments.
Orientations Futures
There are several future directions for MBNPM research, including its potential applications in the treatment of various inflammatory and cancerous conditions. Furthermore, the development of novel derivatives of MBNPM with improved potency and selectivity could lead to the discovery of new therapeutic agents. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of MBNPM could provide insights into its potential clinical applications.
Méthodes De Synthèse
MBNPM can be synthesized through a multistep process involving the condensation of 2-nitrobenzaldehyde and o-phenylenediamine, followed by the reaction with dimethylformamide dimethyl acetal and nitric acid. The resulting product is purified through recrystallization to obtain pure MBNPM.
Applications De Recherche Scientifique
MBNPM has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. Furthermore, MBNPM has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Propriétés
IUPAC Name |
(1-methylbenzimidazol-2-yl)-(2-nitrophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-17-13-9-5-3-7-11(13)16-15(17)14(19)10-6-2-4-8-12(10)18(20)21/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFHWJCRWRZFMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320053 | |
Record name | (1-methylbenzimidazol-2-yl)-(2-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787573 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
71443-48-6 | |
Record name | (1-methylbenzimidazol-2-yl)-(2-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.